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Introduction

GBT1118 is a potent allosteric modulator of hemoglobin (Hb) oxygen affinity and an analog of
voxelotor. It is utilized in preclinical studies, particularly in transgenic sickle cell disease (SCD)
mouse models, to investigate the therapeutic effects of increasing hemoglobin oxygen affinity.
[1] GBT1118 has demonstrated improved pharmacokinetic properties in mice compared to
voxelotor, allowing for the achievement of clinically relevant hemoglobin modification levels.[1]
These application notes provide detailed protocols for the use of GBT1118 in SCD mouse
models to assess its impact on hematology, red blood cell health, and organ damage.

Mechanism of Action

GBT1118 reversibly binds to the N-terminal valine of the alpha-chain of hemoglobin.[2] This
binding stabilizes the hemoglobin molecule in a high-oxygen-affinity state (R-state), even under
hypoxic conditions. In sickle cell disease, this action directly inhibits the polymerization of
deoxygenated sickle hemoglobin (HbS), which is the primary driver of red blood cell sickling,
hemolysis, and the downstream pathophysiology of the disease.[1][3] By preventing HbS
polymerization, GBT1118 is expected to reduce red blood cell sickling, improve hematological
parameters, decrease hemolysis, and mitigate end-organ damage.[4][5]
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Caption: Mechanism of action of GBT1118 in sickle cell disease.
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Data Presentation
Table 1: Hematological and Red Blood Cell Parameters

Following Chronic GBT1118 Dosing in Townes SCD Mice

. GBT1118 (200

Parameter Vehicle Reference

mglkg)
Blood Concentration

N/A 750.5 [1]

(uM)
Hb Occupancy (%) N/A 42.9 [1]
Blood P50 (mmHg) 30.6 17.6 [1]
Total Hemoglobin

Increased [1][6]
(g/dL)
Red Blood Cell Count - Increased [1]
Hematocrit (%) - Increased by 33% [1][7]
Reticulocyte Count - Reduced [1]
RBC Half-life (days) 1.9 3.9 [1]
Point of Sickling (PoS) - Decreased [6][8]
RBC Deformability

Increased [6][8]

(Elmax & Elmin)

Data presented as median or demonstrating a significant change.

Table 2: Effects of GBT1118 on Organ Pathology in
Townes SCD Mice
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Experimental Protocols
Animal Model

The most commonly used model for these studies is the Townes transgenic sickle cell mouse
model (B6;CBA-Tg(HBA-HBBs)/J).[1] These mice are homozygous for the human a- and BS-
globin genes and recapitulate many of the hallmarks of human SCD, including hemolytic

anemia and organ damage.[1] Studies typically use male mice aged 8-12 weeks.[1]
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Protocol 1: Chronic Oral Administration of GBT1118

This protocol is designed to assess the long-term effects of GBT1118 on hematological

parameters and organ pathology.

Materials:

GBT1118
Vehicle solution: 0.5% methylcellulose/phosphate buffer (pH 7.4)/0.01% Tween-80[1]
Oral gavage needles

Townes SCD mice

Procedure:

Formulation: Prepare a 10 mg/mL suspension of GBT1118 in the vehicle solution.[10]

Dosing Regimen: Administer GBT1118 orally via gavage at a dose of 100 mg/kg twice daily.
[1][10] Alternatively, for longer-term studies without the stress of frequent gavage, GBT1118
can be incorporated into laboratory chow to achieve a target of approximately 30%
hemoglobin occupancy.[4][6]

Treatment Duration: Continue treatment for a period of 14 to 24 days for hematological and
hypoxia tolerance studies, or for 2-4 months for assessment of chronic organ damage (e.g.,
hepatopathy, bone disease).[1][4][5]

Control Group: Administer an equivalent volume (10 mL/kg) of the vehicle solution to a
control group of SCD mice following the same dosing schedule.[1]

Endpoint Analysis: At the end of the treatment period, collect blood for hematological
analysis, and harvest organs for histological and molecular assessment.

\

Formulate GBT1118 (18?:“6;"6‘3?'3) o | Chronic Treatment Sample Collection Endpoint Analysis Eng
(10 mg/mL in vehicle) aNE dicgte% o ™1 (14 days - 4 months) (Blood, Tissues) (Hematology, Histology, etc.)
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Caption: Experimental workflow for chronic GBT1118 administration.

Protocol 2: Acute Hypoxia Challenge

This protocol is used to evaluate the ability of GBT1118 to improve tolerance to acute hypoxic
stress.

Materials:

GBT1118 formulated as in Protocol 1

Hypoxia chamber with oxygen level control

Townes SCD mice

Physiological monitoring equipment (optional)
Procedure:

o Dosing: Administer a single oral dose of 100 mg/kg GBT1118 to the treatment group and
vehicle to the control group.[1][10]

o Acclimation: Allow the mice to acclimate for 1 hour post-dosing.[10]

» Hypoxic Challenge: Place the mice in a chamber and gradually decrease the inspired
oxygen concentration. A typical protocol involves stepwise decreases to 15%, 10%, and
finally 5% oxygen, holding at each level for 30 minutes.[2][11]

» Tolerance Assessment: To assess tolerance to severe hypoxia, maintain the 5% oxygen level
for an extended period (e.g., up to 1.5 hours) and monitor for survival or signs of distress.[11]

o Blood Gas Analysis: Immediately following the hypoxic challenge, blood can be collected for
arterial blood gas analysis to measure PaO2, SaO2, and other parameters.[1]

Single Oral Dose w | Acclimate Stepwise Hypoxia Assess Tolerance End
(100 mg/kg GBT1118 or Vehicle) "1 (@ hour) (15% -> 10% -> 5% 0O2) (Survival at 5% O2)
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Caption: Workflow for the acute hypoxia challenge experiment.

Protocol 3: Assessment of Red Blood Cell Deformability

This protocol measures the rheological properties of red blood cells, which are critically
impaired in SCD.

Materials:

» Blood from GBT1118-treated and control mice
o Ektacytometer (e.g., LORRCA)

e Anticoagulant (e.g., heparin)

Procedure:

» Blood Collection: Collect whole blood from treated and control animals into tubes containing
an anticoagulant.

o Ektacytometry: Use an oxygen gradient ektacytometer to measure RBC deformability over a
range of oxygen concentrations.[6][12]

o Data Analysis: The key parameters to be determined are:
o Elmax: The maximum elongation index under normoxic conditions.[6]
o Elmin: The minimum elongation index under hypoxic conditions.[6]

o Point of Sickling (PoS): The oxygen concentration at which RBC deformability begins to
decline sharply due to HbS polymerization.[6][8]

o Comparison: Compare the EImax, EImin, and PoS between GBT1118-treated and vehicle-
treated groups. An increase in EImax and EIlmin and a decrease in PoS indicate improved
RBC health.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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